molecular formula C8H10BClO3 B6308160 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid CAS No. 2121512-84-1

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid

Cat. No. B6308160
CAS RN: 2121512-84-1
M. Wt: 200.43 g/mol
InChI Key: JRXJJGXOLUHLKE-UHFFFAOYSA-N
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Description

“2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid” is a chemical compound with the CAS Number: 2121512-84-1 . It has a molecular weight of 200.43 and its IUPAC name is (2-chloro-4-(hydroxymethyl)-3-methylphenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3,11-13H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Advantages and Limitations for Lab Experiments

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid is a useful reagent for laboratory experiments due to its high yield and ease of use. The compound has a wide range of applications in organic synthesis, drug discovery, and chemical analysis. The compound is relatively inexpensive and is readily available from chemical suppliers. However, the compound is toxic and should be handled with care. In addition, the compound is sensitive to light and should be stored in a dark container.

Future Directions

The potential future directions for 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid are numerous. The compound could be used to develop new drugs and therapies, to improve the synthesis of polymers and polysaccharides, and to develop new inhibitors of enzymes. In addition, the compound could be used to develop new methods for drug delivery, to improve the synthesis of pharmaceuticals, and to develop new inhibitors of enzymes. Finally, the compound could be used to develop new methods for the detection and quantification of drugs and other compounds.

Synthesis Methods

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid is synthesized from the reaction of 2-chloro-4-hydroxymethyl-3-methylphenol and boronic acid in the presence of an acid catalyst. The reaction is typically carried out in a one-pot synthesis at room temperature. The reaction is typically carried out in a one-pot synthesis at room temperature in an aqueous solution. The reaction is typically complete within 30 minutes. The yield of the reaction is typically high, with yields of up to 90% reported.

Scientific Research Applications

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid has a wide range of applications in scientific research, including organic synthesis, drug discovery, and chemical analysis. The compound has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, polymers, and dyes. It has also been used in the synthesis of drugs such as antibiotics, antifungals, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of polymers for use in drug delivery systems, as a catalyst for the synthesis of polymers and polysaccharides, and as an inhibitor of enzymes.

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-chloro-4-(hydroxymethyl)-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJJGXOLUHLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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